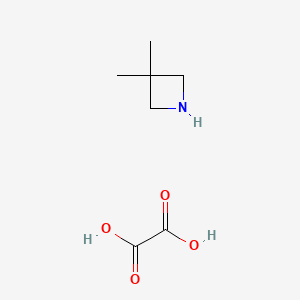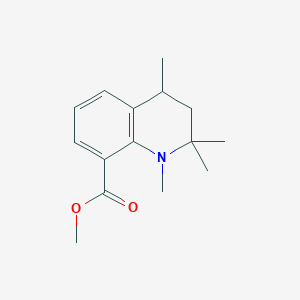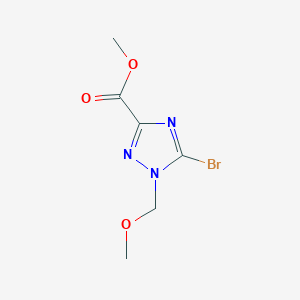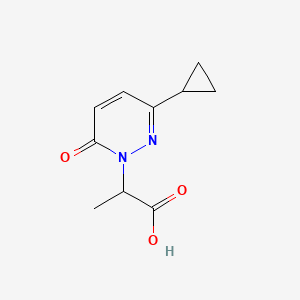
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Overview
Description
“2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 2090401-08-2 . It is a versatile material used in various scientific researches and exhibits unique properties that contribute to its wide applicability in fields like pharmaceuticals, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The IUPAC name of the compound is 2-(3-cyclopropylidene-6-oxo-3,6-dihydropyridazin-1(2H)-yl)propanoic acid . The InChI code is 1S/C10H12N2O3/c1-6(10(14)15)12-9(13)5-4-8(11-12)7-2-3-7/h4-6,11H,2-3H2,1H3,(H,14,15) . The molecular weight of the compound is 208.22 .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Synthetic Strategies and Pharmacological Applications
Heterocyclic compounds like 2-oxo-3-cyanopyridine derivatives, closely related in structure to the query compound, are significant due to their diverse biological activities. These activities include anticancer, antibacterial, antifungal, and HIV-1 inhibition, highlighting the potential of such compounds in medicinal chemistry and drug development. The high reactivity of these scaffolds makes them useful intermediates in organic synthesis, suggesting that compounds with similar structures could serve as key intermediates for developing new therapeutic agents (Ghosh et al., 2015).
Antioxidant Capacity and Reaction Pathways
The research on the ABTS/PP decolorization assay underscores the complexity of antioxidant reactions and the potential of certain compounds to act as antioxidants. This may imply that structurally related compounds could exhibit antioxidant properties, participating in biochemical pathways that mitigate oxidative stress and contribute to disease prevention (Ilyasov et al., 2020).
Biotechnological and Medicinal Applications
Levulinic acid (LEV), derived from biomass like the queried compound might be from synthetic routes, showcases the transformation of organic compounds into valuable chemicals for medical applications. LEV's derivatives are utilized in drug synthesis, demonstrating how similar compounds could be engineered for specific therapeutic uses, including cancer treatment and the synthesis of biologically active materials (Zhang et al., 2021).
Sorption and Environmental Implications
The study on sorption of herbicides to soil and organic matter highlights the environmental behavior of organic compounds, including those structurally related to the query. This research suggests potential environmental applications or considerations for similar compounds in agriculture and pollution control (Werner et al., 2012).
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6(10(14)15)12-9(13)5-4-8(11-12)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHJZMZTSHUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)
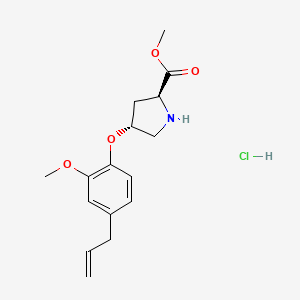
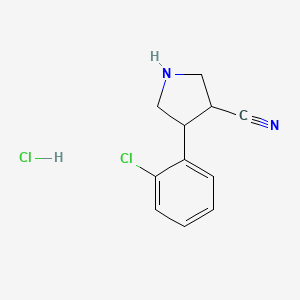

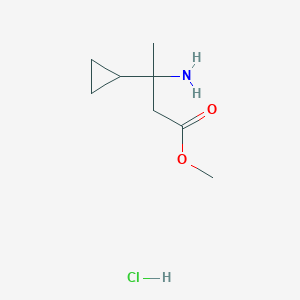

![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435925.png)
![N-[(4-amino-3-chlorophenyl)methyl]acetamide](/img/structure/B1435926.png)
